Cas no 288101-48-4 (2,4-Difluorophenylboronic acid, pinacol ester)

2,4-Difluorophenylboronic acid, pinacol ester structure
288101-48-4 structure
Nome del prodotto:2,4-Difluorophenylboronic acid, pinacol ester
Numero CAS:288101-48-4
MF:C12H15BO2F2
MW:240.0541
MDL:MFCD05663880
CID:248816
PubChem ID:16217652

2,4-Difluorophenylboronic acid, pinacol ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-
    • 2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1,5-DIFLUOROBENZENE
    • 2,4-Difluorophenylboronic acid pinacol ester
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaboryl)-1,3-difluorobenzene
    • BM142
    • CS-0153877
    • MFCD05663880
    • EN300-118400
    • C12H15BF2O2
    • AS-49900
    • 2,4-DIFLUOROPHENYLBORONIC ACID,PINACOL ESTER
    • (2,4-DIFLUOROPHENYL)BORONIC ACID PINACOL ESTER
    • 288101-48-4
    • SCHEMBL897058
    • AKOS015960179
    • A876613
    • 2,4-DIFLUOROPHENYLBORONIC ACID, PINACOL ESTER
    • HVKAOYLQBVBZDU-UHFFFAOYSA-N
    • SY023640
    • AB22010
    • 1,3,2-DIOXABOROLANE, 2-(2,4-DIFLUOROPHENYL)-4,4,5,5-TETRAMETHYL-
    • 2,4-Difluorophenylboronic acid pinacol ester, 97%
    • O10034
    • J-017275
    • DTXSID60584472
    • 2,4-Difluorophenylboronic acid, pinacol ester
    • MDL: MFCD05663880
    • Inchi: InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3
    • Chiave InChI: HVKAOYLQBVBZDU-UHFFFAOYSA-N
    • Sorrisi: CC1(C)C(C)(C)OB(C2=C(C=C(C=C2)F)F)O1

Proprietà calcolate

  • Massa esatta: 240.11300
  • Massa monoisotopica: 240.113
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 1
  • Complessità: 280
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 18.5A^2
  • XLogP3: niente
  • Conta Tautomer: niente
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.11
  • Punto di fusione: 41-44 °C (lit.)
  • Punto di ebollizione: 276.5℃ at 760 mmHg
  • Punto di infiammabilità: Fahrenheit: 226,4 ° f< br / >Celsius: 108 ° C< br / >
  • Indice di rifrazione: 1.468
  • PSA: 18.46000
  • LogP: 2.26400
  • Solubilità: Non determinato

2,4-Difluorophenylboronic acid, pinacol ester Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S36/37
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:2-8°C
  • Frasi di rischio:R36/37/38

2,4-Difluorophenylboronic acid, pinacol ester Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2,4-Difluorophenylboronic acid, pinacol ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-118400-0.25g
2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
288101-48-4
0.25g
$29.0 2023-06-08
Enamine
EN300-118400-10.0g
2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
288101-48-4
10g
$281.0 2023-06-08
Apollo Scientific
PC412072-5g
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-difluorobenzene
288101-48-4 98%
5g
£24.00 2025-02-21
Apollo Scientific
PC412072-1g
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-difluorobenzene
288101-48-4 98%
1g
£17.00 2025-02-21
City Chemical
1308CC-25GM
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-difluorobenzene
288101-48-4
25gm
$445.76 2023-09-19
Enamine
EN300-118400-1.0g
2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
288101-48-4
1g
$42.0 2023-06-08
Enamine
EN300-118400-2.5g
2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
288101-48-4
2.5g
$85.0 2023-06-08
eNovation Chemicals LLC
Y1042663-100g
1,3,2-Dioxaborolane, 2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-
288101-48-4 98%
100g
$160 2024-06-07
abcr
AB175264-25 g
2,4-Difluorophenylboronic acid, pinacol ester; .
288101-48-4
25g
€140.00 2023-05-07
Enamine
EN300-118400-500mg
2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
288101-48-4
500mg
$36.0 2023-10-03

2,4-Difluorophenylboronic acid, pinacol ester Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Cyclohexene Catalysts: (SP-4-1)-[1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl-κO)bis[1,1-bis(1-methylethyl)p… ;  24 h, 110 °C
Riferimento
POP-Rhodium-promoted C-H and B-H bond activation and C-B bond formation
Esteruelas, Miguel A.; et al, Organometallics, 2015, 34(10), 1911-1924

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  24 h, 100 °C
Riferimento
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… ;  20 h, 60 °C
Riferimento
C-H borylation by platinum catalysis
Furukawa, Takayuki; et al, Bulletin of the Chemical Society of Japan, 2017, 90(3), 332-342

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1,3-propanediylbis(3-methyl-1H-imi… Solvents: 1,3-Difluorobenzene ;  30 min, 180 °C
Riferimento
Iridium complexes of N-heterocyclic carbenes in C-H borylation using energy efficient microwave technology: influence of structure, ligand donor strength and counter ion on catalytic activity
Rentzsch, Christoph F.; et al, Green Chemistry, 2009, 11(10), 1610-1617

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Butyllithium Catalysts: (SP-4-3)-[[2-[Bis(1-methylethyl)phosphino-κP]phenyl][2-[(dimethylamino-κN)methyl… Solvents: Mesitylene ,  Hexane ;  rt; 4 h, 150 °C
Riferimento
Fluorine-controlled C-H borylation of arenes catalyzed by a PSiN-pincer platinum complex
Takaya, Jun; et al, Chemical Communications (Cambridge, 2015, 51(100), 17662-17665

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Butyllithium Catalysts: (SP-4-3)-Chloro[[2-(dicyclohexylphosphino-κP)phenyl][2-[(dimethylamino-κN)methyl… Solvents: Mesitylene ,  Hexane ;  rt; 4 h, 150 °C
Riferimento
Fluorine-controlled C-H borylation of arenes catalyzed by a PSiN-pincer platinum complex
Takaya, Jun; et al, Chemical Communications (Cambridge, 2015, 51(100), 17662-17665

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: 1,3-Difluorobenzene ;  20 h, 80 °C
Riferimento
C-H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes
Furukawa, Takayuki; et al, Journal of the American Chemical Society, 2015, 137(38), 12211-12214

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: 2489284-98-0 Solvents: Cyclohexene ;  18 h, 110 °C
Riferimento
Direct C-H Borylation of Arenes Catalyzed by Saturated Hydride-Boryl-Iridium-POP Complexes: Kinetic Analysis of the Elemental Steps
Esteruelas, Miguel A. ; et al, Chemistry - A European Journal, 2020, 26(55), 12632-12644

2,4-Difluorophenylboronic acid, pinacol ester Raw materials

2,4-Difluorophenylboronic acid, pinacol ester Preparation Products

2,4-Difluorophenylboronic acid, pinacol ester Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:288101-48-4)2,4-Difluorophenylboronic acid, pinacol ester
A876613
Purezza:99%
Quantità:100g
Prezzo ($):151.0